molecular formula C9H12N2O4S B12795845 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- CAS No. 137623-42-8

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)-

Cat. No.: B12795845
CAS No.: 137623-42-8
M. Wt: 244.27 g/mol
InChI Key: GCMLYCFXOXELDY-RQJHMYQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Troxacitabine involves multiple steps, starting from the appropriate pyrimidine and oxathiolane derivatives. The key steps include the formation of the oxathiolane ring and its subsequent attachment to the pyrimidine base. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of Troxacitabine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Troxacitabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various Troxacitabine analogs, each with potentially different biological activities .

Scientific Research Applications

Troxacitabine has a wide range of scientific research applications:

Mechanism of Action

Troxacitabine exerts its effects by incorporating into DNA during replication. This incorporation leads to chain termination, effectively inhibiting DNA synthesis. The molecular targets include viral DNA polymerases and cellular DNA polymerases, making it effective against both viral infections and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analog used primarily for treating HIV and hepatitis B.

    Zidovudine: Used for HIV treatment, known for its incorporation into viral DNA.

    Emtricitabine: Similar to Lamivudine, used for HIV treatment.

Uniqueness

Troxacitabine is unique due to its oxathiolane ring, which provides different pharmacokinetic properties compared to other nucleoside analogs. This structural difference can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .

Properties

CAS No.

137623-42-8

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1

InChI Key

GCMLYCFXOXELDY-RQJHMYQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CS[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO

Origin of Product

United States

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